6-Amino-2-(methylthio)pyrimidin-4-ol

Description

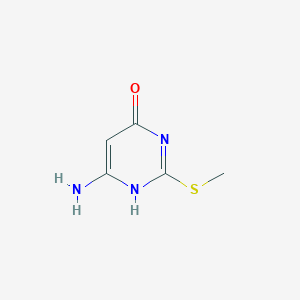

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYQQKWEFDEUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278698 | |

| Record name | 6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1074-41-5 | |

| Record name | 1074-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-(methylsulfanyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Amino-2-(methylthio)pyrimidin-4-ol. This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This document outlines a probable synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on available data for the target compound and its close analogs.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1074-41-5[1][2][3] |

| Molecular Formula | C₅H₇N₃OS[4] |

| Molecular Weight | 157.19 g/mol [4] |

| Synonyms | 2-(Methylthio)-4-amino-6-hydroxypyrimidine, 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, 6-Amino-2-(methylsulfanyl)-4(3H)-pyrimidinone[1][5] |

| Physical State | White to light yellow powder/crystal[5] |

| Melting Point | 258.0 - 277.0 °C[5] |

Synthesis Methodology

The most plausible and widely utilized method for the synthesis of this compound is the cyclocondensation reaction of an S-alkylisothiourea with a β-ketoester.[6] This approach is a variation of the classical Biginelli reaction and offers a straightforward route to the pyrimidine core.

The proposed reaction involves the condensation of S-methylisothiourea with ethyl acetoacetate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The base facilitates the deprotonation of the active methylene group of the ethyl acetoacetate and the amino groups of the S-methylisothiourea, promoting the cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of analogous pyrimidine derivatives.[6]

Materials:

-

S-methylisothiourea hemisulfate

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add S-methylisothiourea hemisulfate (1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Isolation of the Product: Acidify the reaction mixture with glacial acetic acid to a pH of approximately 5-6. The precipitate is then collected by vacuum filtration and washed with cold deionized water and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

Physicochemical Properties

| Property | Value |

| Melting Point | 258.0 - 277.0 °C[5] |

| Appearance | White to light yellow powder/crystal[5] |

| Solubility | Information on the solubility of the target compound is not readily available. However, based on its structure, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. |

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral data can be inferred from closely related analogs, such as 4-amino-6-hydroxy-2-methylpyrimidine.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | -SCH₃ |

| ~5.0 | s | 1H | Pyrimidine C₅-H |

| ~6.5-7.0 (broad) | br s | 2H | -NH₂ |

| ~10.5-11.5 (broad) | br s | 1H | -OH / -NH (keto-enol tautomerism) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -SCH₃ |

| ~90 | Pyrimidine C₅ |

| ~155 | Pyrimidine C₄/C₆ |

| ~160 | Pyrimidine C₂ |

| ~165 | Pyrimidine C₄/C₆ |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (amino group) |

| 3100-3300 | O-H stretching (hydroxyl group) / N-H stretching (ring) |

| ~1650 | C=O stretching (keto tautomer) / C=N stretching |

| ~1600 | N-H bending |

| ~1550 | C=C stretching (aromatic ring) |

| ~1250 | C-N stretching |

| ~700 | C-S stretching |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 157. The fragmentation pattern would likely involve the loss of the methylthio group (-SCH₃) and subsequent fragmentation of the pyrimidine ring.

Visualizing the Workflow and Logic

To better illustrate the synthesis and characterization processes, the following diagrams are provided.

References

- 1. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]

- 2. 2-Amino-6-methylpyrimidine-4-thiol | C5H7N3S | CID 2781477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-(methylthio)pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The physicochemical properties of this molecule are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets. This guide provides a comprehensive overview of the available and predicted physicochemical data for this compound, details general experimental protocols for their determination, and explores potential biological pathways based on related structures.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. Due to a scarcity of direct experimental data for this specific compound, information from closely related analogs is included for comparative purposes.

Table 1: Summary of Physicochemical Data for this compound and Related Compounds

| Property | This compound | 6-Amino-2-methyl-4-pyrimidinol (Analog) | 2-(Methylthio)pyrimidin-4-ol (Analog) |

| CAS Number | 1074-41-5[3][4][5] | 767-16-8[6] | 124700-70-5[7] |

| Molecular Formula | C₅H₇N₃OS[5] | C₅H₇N₃O[6] | C₅H₆N₂OS[7] |

| Molecular Weight | 157.19 g/mol [8] | 125.13 g/mol [6] | 142.18 g/mol [7] |

| Melting Point | 271-273 °C (decomposes)[5] | >300 °C[6] | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available |

| LogP (Predicted) | Not Available | -0.9 (XLogP3-AA)[9] | 0.9041[7] |

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.

Workflow for Shake-Flask LogP Determination

Caption: Workflow for Shake-Flask LogP Determination.

The "shake-flask" method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logarithm of the ratio of the concentrations is calculated to determine the LogP value.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of pyrimidine derivatives has been shown to interact with various biological targets. Notably, substituted pyrimidines have been investigated as kinase inhibitors.[10][11] For instance, certain 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines have demonstrated inhibitory activity on the proliferation of the A-431 cell line, which is stimulated by the epidermal growth factor (EGF), and on EGF receptor (EGFR) tyrosine kinase phosphorylation.[12]

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized Inhibition of EGFR Signaling.

This diagram illustrates a potential mechanism of action where this compound could inhibit the phosphorylation of EGFR, thereby blocking downstream signaling pathways that lead to cell proliferation. This is based on the observed activity of structurally related compounds.[12] Further screening and mechanistic studies are required to validate this hypothesis for this compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of the pyrimidine scaffold. This guide has summarized the currently available physicochemical data, highlighting areas where experimental determination is needed. The provided experimental protocols offer a framework for obtaining these crucial parameters. Furthermore, the exploration of potential biological targets, such as EGFR, based on related compounds, provides a starting point for future pharmacological evaluation. A comprehensive understanding of its physicochemical properties will be paramount in advancing the research and development of this compound as a potential therapeutic agent.

References

- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]

- 4. 1074-41-5|this compound|BLD Pharm [bldpharm.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]

- 9. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Elucidation and Analysis of 6-Amino-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 6-Amino-2-(methylthio)pyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document details the compound's chemical and physical properties, provides spectroscopic data for its characterization, outlines a general synthetic approach, and discusses its potential biological activities based on available research on analogous structures.

Compound Identity and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₇N₃OS.[1] It belongs to the pyrimidine class of compounds, which are key constituents of nucleic acids and are found in numerous biologically active molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1074-41-5 | [1] |

| Molecular Formula | C₅H₇N₃OS | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Storage Conditions | -20°C for long-term storage | [1] |

Structural Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the amino, methyl, and pyrimidine ring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SCH₃ | 2.4 - 2.6 | Singlet | 3H |

| Pyrimidine C₅-H | 5.0 - 5.5 | Singlet | 1H |

| -NH₂ | 6.5 - 7.5 | Broad Singlet | 2H |

| -OH | 10.0 - 12.0 | Broad Singlet | 1H |

Note: Predictions are based on data from similar pyrimidine structures. Actual shifts may vary depending on the solvent and experimental conditions.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | 12 - 15 |

| C₅ | 90 - 95 |

| C₆ | 155 - 160 |

| C₄ | 160 - 165 |

| C₂ | 170 - 175 |

Note: These are estimated values based on analogous compounds and computational predictions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 158.03.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic route can be proposed based on established pyrimidine chemistry. A common method involves the cyclocondensation of a three-carbon component with a thiourea derivative.

General Synthetic Pathway

A plausible synthetic route involves the reaction of S-methylisothiourea with a suitable β-ketoester or a related three-carbon synthons. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Spectroscopic Analysis (General)

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] The biological profile of this compound is likely influenced by its specific substituents.

Antimicrobial and Antifungal Activity

Many pyrimidine derivatives have demonstrated significant antimicrobial and antifungal properties.[3] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with microbial DNA synthesis. The presence of the amino and methylthio groups on the pyrimidine ring of the target compound could contribute to its potential antimicrobial efficacy.

Anticancer Activity

Substituted pyrimidines are a cornerstone of cancer chemotherapy. Their mechanisms of action are diverse and can include:

-

Inhibition of Kinases: Many pyrimidine derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cell division.

The potential for this compound to exhibit anticancer activity warrants further investigation. A logical workflow for such an investigation is outlined below.

Caption: Logical workflow for investigating the anticancer potential of the compound.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a potential mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a pyrimidine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its structure, synthesis, and potential biological activities. Further experimental work is required to fully elucidate its spectroscopic properties, optimize its synthesis, and confirm its biological and pharmacological profile. The information and protocols presented herein serve as a valuable resource for researchers initiating studies on this and related compounds.

References

- 1. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]

spectroscopic data (NMR, IR, Mass) of 6-Amino-2-(methylthio)pyrimidin-4-ol

An In-depth Technical Guide to the Spectroscopic Data of 6-Amino-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound this compound (CAS Number: 1074-41-5). Due to the limited availability of directly published spectra for this specific molecule, this document compiles expected spectroscopic values based on data from closely related pyrimidine derivatives and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇N₃OS

-

Molecular Weight: 157.19 g/mol

-

CAS Number: 1074-41-5[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are predicted based on the analysis of similar compounds and established spectroscopic databases.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 2.40 | Singlet | 3H | -S-CH₃ |

| ~ 5.10 | Singlet | 1H | Pyrimidine C₅-H |

| ~ 6.70 | Broad Singlet | 2H | -NH₂ |

| ~ 11.50 | Broad Singlet | 1H | -OH (or N-H tautomer) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~ 14.0 | -S-CH₃ |

| ~ 90.0 | Pyrimidine C₅ |

| ~ 158.0 | Pyrimidine C₄/C₆ |

| ~ 162.0 | Pyrimidine C₆/C₄ |

| ~ 170.0 | Pyrimidine C₂ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3200 | Medium | Aromatic C-H stretching |

| ~ 1640 | Strong | C=O stretching (from tautomer) |

| ~ 1600 | Strong | N-H bending |

| 1500 - 1580 | Medium-Strong | C=C and C=N stretching (ring) |

| ~ 1250 | Medium | C-N stretching |

| ~ 700 | Medium | C-S stretching |

Mass Spectrometry (MS) Data (Predicted)

| m/z Value | Relative Abundance | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 142 | Medium | [M - CH₃]⁺ |

| 110 | Medium | [M - SCH₃]⁺ |

| 85 | High | Fragmentation of pyrimidine ring |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube if any particulate matter is visible.

-

Analysis:

-

Insert the sample into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

A D₂O exchange experiment can be performed to confirm the presence of labile protons (e.g., -OH, -NH₂). Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The peaks corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Scan: Run a background spectrum without any sample present to account for atmospheric CO₂ and water vapor.

-

Sample Preparation (Solid):

-

Place a small amount of the powdered sample directly onto the ATR crystal surface.

-

Apply pressure using the clamp to ensure good contact between the sample and the crystal.

-

-

Sample Measurement: Initiate the sample scan. The resulting spectrum will show the absorption of infrared radiation by the sample as a function of wavenumber.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For EI-MS, the sample is typically heated to a volatile state.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 6-Amino-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential biological significance of 6-Amino-2-(methylthio)pyrimidin-4-ol. This pyrimidine derivative serves as a versatile scaffold in medicinal chemistry and drug discovery due to its diverse reaction capabilities and the varied biological activities of its derivatives. This document consolidates available data on its synthesis, spectral characteristics, and chemical behavior, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Chemical Properties and Tautomerism

This compound, with the chemical formula C₅H₇N₃OS and a molecular weight of 157.19 g/mol , is a heterocyclic compound featuring a pyrimidine core.[1] The presence of amino, hydroxyl, and methylthio groups contributes to its unique chemical properties and reactivity. The compound is also known by its CAS Number 1074-41-5.[1][2]

An important characteristic of this molecule is its potential for tautomerism. The pyrimidin-4-ol form can exist in equilibrium with its keto tautomer, 6-amino-2-(methylthio)pyrimidin-4(3H)-one. This tautomeric equilibrium can significantly influence the molecule's reactivity, affecting which sites are more susceptible to electrophilic or nucleophilic attack.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from the synthesis of its derivatives. A common method for constructing the pyrimidine ring involves the condensation of a thiourea derivative with a three-carbon component, such as ethyl cyanoacetate.

General Synthetic Protocol:

The synthesis would likely proceed via the following steps:

-

Formation of S-methylisothiourea: Thiourea is reacted with a methylating agent (e.g., methyl iodide) to form S-methylisothiourea.

-

Condensation Reaction: The S-methylisothiourea is then condensed with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide in ethanol). This reaction typically involves a cyclization to form the pyrimidine ring.

-

Hydrolysis and Tautomerization: The resulting intermediate would likely be an ester, which upon hydrolysis and subsequent tautomerization, would yield the final product, this compound.

Spectroscopic Data (Predicted)

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the amino protons (broad singlet), a singlet for the C5-proton of the pyrimidine ring, and a singlet for the methyl protons of the methylthio group. The position of the amino and hydroxyl protons would be dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the four distinct carbons of the pyrimidine ring, with the carbon bearing the methylthio group appearing at a characteristic chemical shift. A signal for the methyl carbon of the methylthio group would also be present.[3][4] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=N and C=C stretching of the pyrimidine ring, and C-S stretching of the methylthio group. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 157.19. Fragmentation patterns would likely involve the loss of the methylthio group and other characteristic fragments of the pyrimidine ring.[5][6] |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups and the aromatic pyrimidine ring.

Nucleophilic Substitution

The methylthio group at the C2 position is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of various functionalities by reacting the compound with different nucleophiles. For instance, refluxing with an excess of an amine can lead to the displacement of the methylthio group and the formation of 2-amino derivatives.[7]

Reactions at the Amino Group

The amino group at the C6 position can undergo typical reactions of primary amines, such as acylation and alkylation, allowing for further functionalization of the molecule.

Reactions at the Hydroxyl Group

The hydroxyl group at the C4 position can be alkylated or acylated. O-substituted products can be synthesized from the sodium salts of the pyrimidin-4-ol.[7]

Oxidation

The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate. This modification can significantly alter the electronic properties and biological activity of the molecule.[1]

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of this core structure have shown a range of biological activities.

-

Plant Growth Stimulation: Derivatives of 2-amino-substituted 6-methyl-pyrimidin-4-ols have demonstrated pronounced stimulating action on plant growth.[7]

-

Antimicrobial and Antifungal Activity: Pyrimidine derivatives are known to exhibit antimicrobial and antifungal properties.

-

Enzyme Inhibition: Fused pyrazolopyrimidine derivatives have been investigated as inhibitors of enzymes such as EGFR-tyrosine kinase and have shown activity in cell proliferation assays.[8]

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs targeting various diseases.

Experimental Protocols (General)

The following are generalized experimental protocols for key reactions involving pyrimidine derivatives, based on documented procedures for analogous compounds.

Protocol 1: Nucleophilic Substitution of the Methylthio Group with an Amine

-

Dissolve this compound in a suitable solvent (e.g., butanol).

-

Add an excess of the desired amine (e.g., piperidine or morpholine).[7]

-

Reflux the reaction mixture for several hours (e.g., 15 hours).[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: O-Alkylation of the Hydroxyl Group

-

Prepare the sodium salt of this compound by treating it with a base like sodium hydride in an anhydrous solvent (e.g., DMF).

-

Add the desired alkylating agent (e.g., an alkyl halide) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product.

Conclusion

This compound is a versatile and reactive building block with significant potential in the development of new chemical entities with diverse biological activities. Its rich chemistry, characterized by multiple reactive sites, allows for extensive structural modifications. This guide provides a foundational understanding of its properties and reactivity, which can aid researchers in designing and synthesizing novel pyrimidine-based compounds for applications in medicinal chemistry, agrochemicals, and materials science. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]

- 2. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-methylpyrimidine-4-thiol | C5H7N3S | CID 2781477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 6-Amino-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 6-Amino-2-(methylthio)pyrimidin-4-ol in common laboratory solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides qualitative solubility information for the closely related compound, 2-(Methylthio)pyrimidin-4-ol, as a proxy. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is presented to enable researchers to ascertain the precise solubility of the target compound. This guide also includes a standardized workflow for solubility determination, visualized using a process diagram.

Introduction

This compound is a substituted pyrimidine derivative of interest in various research and development domains. Understanding its solubility in a range of common laboratory solvents is a critical first step in experimental design, formulation development, and biological screening. This document aims to provide a comprehensive resource on this topic.

It is important to note that a thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. Therefore, this guide presents available data for a structurally similar compound, 2-(Methylthio)pyrimidin-4-ol, to offer an initial estimation of its solubility characteristics. For precise quantitative measurements, it is imperative that researchers perform experimental solubility assessments.

Estimated Solubility Profile based on a Structurally Related Compound

The solubility of a compound is influenced by its functional groups. The target compound, this compound, differs from 2-(Methylthio)pyrimidin-4-ol by the presence of an amino group at the C6 position. This additional polar amino group may influence its solubility profile.

Qualitative solubility data for 2-(Methylthio)pyrimidin-4-ol indicates its behavior in two common polar solvents.[1][2] This information is summarized in Table 1 and can serve as a preliminary guide.

Table 1: Qualitative Solubility of 2-(Methylthio)pyrimidin-4-ol

| Solvent | CAS Number | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1][2] |

| Methanol | 67-56-1 | Slightly Soluble[1][2] |

Note: "Slightly Soluble" is a qualitative term and is not a substitute for experimentally determined quantitative data.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a standardized experimental protocol should be followed. The following is a generalized gravimetric method adapted from established procedures for determining the solubility of organic compounds.[3][4]

Objective: To determine the solubility of a solid compound in various solvents at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, DMSO, DMF, THF, ethyl acetate, DCM, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Pre-weighed collection vials

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Accurately add a known volume or mass of each selected solvent to the corresponding vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette fitted with a syringe filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed collection vial. Determine the mass of the collected solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.

-

Mass Determination: Accurately weigh the collection vial containing the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

Alternatively, solubility can be expressed in other units such as mg/mL or mol/L.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Workflow for Solubility Determination

The general workflow for determining the solubility of a chemical compound in a laboratory setting is depicted in the following diagram. This process ensures a systematic approach from sample preparation to data analysis.

Caption: General workflow for experimental solubility determination.

Conclusion

References

In-Depth Technical Guide to the Preliminary Biological Screening of 6-Amino-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 6-Amino-2-(methylthio)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to limited direct studies on the title compound, this document synthesizes findings from structurally related pyrimidine derivatives to project its potential biological activities. Detailed, adaptable protocols for antimicrobial, anticancer, and plant growth regulatory screening are presented to facilitate further investigation. All quantitative data from related compounds is systematically organized, and a generalized experimental workflow is visualized to guide research efforts.

Introduction

Pyrimidine and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleic acids and various therapeutic agents. The unique chemical architecture of the pyrimidine ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This compound serves as a versatile synthetic intermediate, and an understanding of its intrinsic biological profile is crucial for the targeted design of novel, potent derivatives. This guide outlines a systematic approach to the preliminary biological evaluation of this compound.

Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | 6-amino-2-(methylthio)pyrimidin-4(1H)-one |

| CAS Number | 1074-41-5 |

| Molecular Formula | C₅H₇N₃OS |

| Molecular Weight | 157.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO |

Projected Biological Activities Based on Analogs

While specific biological data for this compound is not extensively reported, the activities of its close derivatives provide valuable insights into its potential.

Antimicrobial Activity

Substituted pyrimidines are well-documented antimicrobial agents. A structurally related compound, 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol, has demonstrated notable antibacterial activity.

Table 1: Antimicrobial Activity of a Structurally Related Pyrimidine Derivative

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

| 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | Specific Pathogens | 16 µg/mL[1] |

Anticancer Activity

The pyrimidine scaffold is a common feature in many anticancer drugs. Derivatives of 2-aminopyrimidin-4-ol have shown significant cytotoxic effects against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Related Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

| Hydroxymethyl derivative | Gastric Adenocarcinoma (AGS) | IC₅₀ | 53.02 µM[1] |

| Unspecified derivatives | Human Cervical Cancer (HeLa) | Potent Inhibition | Data not specified[1] |

| Unspecified derivatives | Chronic Myelogenous Leukemia (K562) | Potent Inhibition | Data not specified[1] |

Plant Growth Regulatory Activity

Certain pyrimidine derivatives have been shown to influence plant development, suggesting potential applications in agriculture.

Table 3: Plant Growth Stimulatory Effects of Related Pyrimidine Derivatives

| Compound Class | Observed Effect |

| 2-Amino-substituted 4-methylpyrimidin-4-ols | Pronounced stimulating action on plant growth[2] |

Detailed Experimental Protocols

The following protocols are generalized methodologies that can be specifically adapted for the screening of this compound.

Antimicrobial Screening: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic microbes.

Materials:

-

This compound

-

Bacterial Strains: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungal Strains: Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 Medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in sterile DMSO.

-

Inoculum Preparation: Culture bacteria and fungi overnight. Dilute the cultures in their respective media to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28-30°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Screening: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human cancer cell lines.

Materials:

-

This compound

-

Human Cancer Cell Lines: e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the respective wells. Incubate for 48 hours.

-

MTT Reagent Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizations of Experimental Design and Workflows

General Biological Screening Workflow

Caption: A high-level workflow for the preliminary biological screening of novel compounds.

Anticancer Screening Decision Pathway

Caption: A decision-making pathway for advancing compounds in an anticancer screening cascade.

References

Potential Therapeutic Targets of 6-Amino-2-(methylthio)pyrimidin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of derivatives of the core chemical scaffold, 6-Amino-2-(methylthio)pyrimidin-4-ol. While direct biological activity studies on the parent compound are limited in publicly available research, its structural motif is a key component in a variety of derivatives that exhibit significant pharmacological activities. This document synthesizes the existing research on these derivatives to illuminate potential avenues for drug discovery and development. The information presented herein is based on preclinical research and is intended for an audience with a professional background in life sciences and drug development.

Introduction to this compound and its Derivatives

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and several approved drugs. The this compound structure represents a versatile platform for chemical modification, leading to a diverse range of derivatives with potential therapeutic applications. These derivatives have been investigated for their efficacy in oncology, infectious diseases, and metabolic disorders. This guide will explore the key therapeutic targets that have been identified for these promising compounds.

Key Therapeutic Areas and Molecular Targets

Research into the derivatives of this compound has revealed a breadth of biological activities, pointing to several potential therapeutic applications. The primary areas of investigation include oncology, infectious diseases, and metabolic regulation.

Oncology

Cancer remains a primary focus for the development of novel therapeutics, and pyrimidine derivatives have historically played a crucial role in cancer chemotherapy. Derivatives of this compound have been shown to target several key pathways involved in cancer progression.

Several derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

-

Phosphoinositide 3-kinase (PI3K): Certain 6-amino-5-cyano-2-thiopyrimidine derivatives have exhibited potent inhibitory activity against the delta isoform of PI3K (PI3Kδ).[1] One such derivative showed comparable activity to the known PI3Kδ inhibitor, Duvelisib.[1] Inhibition of the PI3K/Akt signaling pathway is a well-established strategy in cancer therapy, as this pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines, which are structurally related to the core scaffold, have demonstrated inhibitory activity against the proliferation of the A-431 cell line, which overexpresses EGFR.[2] These compounds were also shown to inhibit the phosphorylation of the EGFR tyrosine kinase, a key step in the activation of downstream signaling pathways that drive tumor growth.[2]

A simplified representation of the PI3K/Akt signaling pathway and the role of EGFR is depicted below:

Several studies have highlighted the ability of these derivatives to induce programmed cell death, or apoptosis, in cancer cells.

-

Caspase Activation and Bcl-2 Family Modulation: A 6-amino-5-cyano-2-thiopyrimidine derivative was found to trigger apoptosis in leukemia cells by activating caspase-3 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl-2.[1] Similarly, 6-amino-9-sulfonylpurine derivatives, which share a related heterocyclic core, induce apoptosis in human leukemia cells through mechanisms involving cytochrome c release and caspase-3 activation.[3]

The intrinsic pathway of apoptosis is illustrated in the following diagram:

The de novo purine biosynthesis pathway is essential for the proliferation of cancer cells.

-

GARFTase and AICARFTase Inhibition: Thieno[2,3-d]pyrimidine analogs, which are structurally related to the core scaffold, have been identified as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), two key enzymes in this pathway.[4] This dual inhibition leads to a potent antitumor effect.[4]

Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound have shown promise in this area.

-

Biofilm Inhibition: 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, which contain the 2-aminopyrimidine moiety, have demonstrated the ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA).[5] Biofilms are a major contributor to the persistence of chronic infections and antibiotic resistance.

Metabolic Disorders

Derivatives of the pyrimidine scaffold are also being explored for the treatment of metabolic diseases.

-

DPP-4 Inhibition for Type 2 Diabetes: Pyrazolopyrimidine derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4).[6] DPP-4 inhibitors are a class of oral hypoglycemics that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various derivatives of this compound and related structures, highlighting their potency against different therapeutic targets.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Target | Cell Line | Activity (IC50) | Reference |

| 6-amino-5-cyano-2-thiopyrimidine | PI3Kδ | - | 0.0034 µM | [1] |

| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine | EGFR-TK | A-431 | Proliferation Inhibition | [2] |

| 2-(2-amino-6-(4-methylthiophenyl)pyrimidin-4-yl)quinazolin-4(3H)-one | Biofilm Formation | MRSA | 20.7-22.4 µM | [5] |

Table 2: Enzyme Inhibition by Pyrimidine Derivatives

| Compound Class | Enzyme | Activity (IC50) | Reference |

| Thieno[2,3-d]pyrimidine analog | GARFTase / AICARFTase | - | [4] |

| Pyrrolo[2,3-d]pyrimidine analog | pjDHFR | Potent Inhibition | [7] |

| Pyrazolopyrimidine derivative | DPP-4 | 21.4–59.8 nM | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of the this compound derivatives.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of the compounds against specific protein kinases.

-

General Protocol:

-

The kinase, substrate, and ATP are combined in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at a specific temperature for a set period.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

-

Cell Proliferation Assays

-

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

-

MTT Assay Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Apoptosis Assays

-

Objective: To determine if the compounds induce apoptosis in cancer cells.

-

Annexin V/Propidium Iodide (PI) Staining Protocol:

-

Cells are treated with the test compound for a specific time.

-

Both adherent and floating cells are collected and washed with PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.

-

Western Blot Analysis

-

Objective: To detect changes in the expression or phosphorylation status of specific proteins in a signaling pathway.

-

General Protocol:

-

Cells are treated with the test compound and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-caspase-3).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The following diagram illustrates a general experimental workflow for evaluating the anticancer activity of a compound.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research strongly suggests that these compounds and their analogs have the potential to modulate a range of clinically relevant targets in oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their identified targets.

-

In-depth Mechanistic Studies: To fully elucidate the molecular mechanisms of action and identify potential off-target effects.

-

In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and safety of the most promising lead compounds in relevant animal models.

-

Exploration of Novel Therapeutic Areas: Given the diverse biological activities of pyrimidine derivatives, further screening against a broader range of targets could uncover new therapeutic opportunities.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound derivatives. The continued exploration of this chemical space is likely to yield novel and effective treatments for a variety of human diseases.

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 7. Targeting species specific amino acid residues: Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors and potential anti-opportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Amino-2-(methylthio)pyrimidin-4-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-(methylthio)pyrimidin-4-ol is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The pyrimidine core is a common feature in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The strategic placement of amino, methylthio, and hydroxyl groups on the pyrimidine ring of this compound offers multiple points for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery programs.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with detailed protocols for the synthesis of derivatives and their biological evaluation. While specific quantitative data for the parent compound is limited in publicly available literature, the provided data for structurally related derivatives highlight the potential of this chemical scaffold.

Key Applications in Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of various therapeutic agents:

-

Anticancer Agents: Pyrimidine derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][3][4] Derivatives of this compound can be synthesized to target specific kinases in signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.[1][5][6]

-

Antimicrobial Agents: The pyrimidine nucleus is a key component of many antimicrobial drugs. Modifications of this compound can lead to the development of novel antibacterial and antifungal agents.

-

Kinase Inhibitors: The structural features of this compound make it an attractive scaffold for the design of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[7]

-

Plant Growth Regulators: Derivatives of similar pyrimidin-4-ol structures have shown significant activity as plant growth stimulants.[8]

Data Presentation: Biological Activities of Related Pyrimidine Derivatives

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric (IC50) | Reference |

| 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives | U937 | < 20 µM | [9] |

| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | MCF-7 | 13.42 µg/mL (0.045 µM) | [3] |

| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | MDA-MB-231 | 52.56 µg/mL (0.16 µM) | [3] |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | [4] |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 | 18.28 µg/mL (0.056 µM) | [4] |

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives | S. aureus, E. coli, B. subtilis, C. albicans | Not specified (improved activity with electron-withdrawing groups) | [10] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | S. aureus, E. coli, P. aeruginosa | 24-53 nM | [11] |

Experimental Protocols

The following are representative protocols for the synthesis of pyrimidine derivatives and their biological evaluation, based on methodologies reported for similar compounds.

Protocol 1: Synthesis of 2-Amino-Substituted 6-Methylpyrimidin-4-ol Derivatives[9]

This protocol describes a general method for the substitution of the methylthio group with various amines.

Materials:

-

This compound (or a similar 2-(methylthio)pyrimidine)

-

Amine of choice (e.g., piperidine, morpholine)

-

Butanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Dissolve the 2-(methylthio)pyrimidine starting material in butanol.

-

Add an excess of the desired amine to the solution.

-

Reflux the reaction mixture for 15 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting product by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Activity - MTT Assay[1][13][14][15]

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Synthesized pyrimidine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Antimicrobial Susceptibility - Broth Microdilution Assay[16]

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Synthesized pyrimidine derivatives (dissolved in a suitable solvent)

-

Standard antimicrobial agent (positive control)

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors in cancer therapy.[1][5][6]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrimidine-based inhibitor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and biological evaluation of derivatives from this compound.

Caption: General workflow for synthesis and biological evaluation of this compound derivatives.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Derivatization of 6-Amino-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 6-Amino-2-(methylthio)pyrimidin-4-ol, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The protocols are based on established synthetic methodologies for analogous pyrimidine systems and are intended to serve as a comprehensive guide for researchers.

Overview of Derivatization Strategies

This compound possesses multiple reactive sites that allow for a variety of chemical modifications. The primary sites for derivatization are:

-

The 2-(methylthio) group: This group can be displaced by various nucleophiles, enabling the introduction of diverse functionalities.

-

The 4-hydroxyl group: The hydroxyl group can undergo O-alkylation or be converted into a leaving group (e.g., a chloro group) for subsequent substitution reactions.

-

The 6-amino group: The amino group can be acylated, alkylated, or used in condensation reactions.

These derivatization pathways open up possibilities for creating a library of novel compounds for screening in drug discovery programs. The structural modifications can influence the molecule's physicochemical properties, biological activity, and target selectivity.

Experimental Protocols

The following protocols are adapted from established procedures for similar pyrimidine derivatives and can be optimized for this compound.

Protocol 1: Nucleophilic Substitution of the 2-(methylthio) Group

This protocol describes the displacement of the methylthio group with an amine.

Workflow:

Caption: Workflow for the nucleophilic substitution of the 2-(methylthio) group.

Methodology:

-

To a solution of this compound (1.0 eq) in butanol, add an excess of the desired amine (e.g., piperidine or morpholine, 3.0-5.0 eq).

-

Reflux the reaction mixture for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-substituted derivative.[1]

Quantitative Data:

| Reactant (Amine) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Piperidine | Butanol | 15 | High | [1] |

| Morpholine | Butanol | 15 | High | [1] |

Protocol 2: O-Alkylation of the 4-Hydroxyl Group